
Glycylglycylglycylglycylglycylglycylglycylglycylglycylglycylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycylglycylglycylglycylglycylglycylglycylglycylglycylglycylglycine is a synthetic peptide composed of eleven glycine residues This compound is a polypeptide, which is a type of polymer made up of amino acids linked by peptide bonds Glycine, the simplest amino acid, has a single hydrogen atom as its side chain, making it unique among amino acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycylglycylglycylglycylglycylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of glycine residues to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first glycine residue: The initial glycine is attached to a resin through its carboxyl group.
Deprotection: The amino group of the attached glycine is deprotected to allow for the addition of the next glycine residue.
Coupling: The next glycine residue is coupled to the deprotected amino group using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired length of the peptide is achieved.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for efficient production. The use of high-throughput synthesizers and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and yield of the final product.
化学反应分析
Types of Reactions
Glycylglycylglycylglycylglycylglycylglycylglycylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the peptide bonds, leading to the formation of diketopiperazines.
Reduction: Reduction of peptide bonds is less common but can be achieved using strong reducing agents.
Substitution: The hydrogen atoms in the glycine residues can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of diketopiperazines.
Reduction: Reduced peptides with altered properties.
Substitution: Peptides with modified side chains.
科学研究应用
Glycylglycylglycylglycylglycylglycylglycylglycylglycylglycylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and peptide bond formation.
Biology: Serves as a substrate for studying enzyme activity, particularly proteases.
Medicine: Investigated for its potential use in drug delivery systems and as a scaffold for developing peptide-based therapeutics.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
作用机制
The mechanism of action of Glycylglycylglycylglycylglycylglycylglycylglycylglycylglycylglycine depends on its interaction with biological molecules. As a peptide, it can interact with enzymes, receptors, and other proteins through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can influence enzyme activity, signal transduction pathways, and cellular processes.
相似化合物的比较
Similar Compounds
Glycylglycine: A dipeptide composed of two glycine residues.
Glycylglycylglycine: A tripeptide composed of three glycine residues.
Glycylglycylglycylglycine: A tetrapeptide composed of four glycine residues.
Uniqueness
Glycylglycylglycylglycylglycylglycylglycylglycylglycylglycylglycine is unique due to its length and repetitive glycine sequence. This structure imparts distinct properties, such as increased flexibility and potential for forming secondary structures like helices and sheets. These properties make it valuable for studying peptide behavior and developing novel biomaterials.
属性
CAS 编号 |
412913-83-8 |
|---|---|
分子式 |
C22H35N11O12 |
分子量 |
645.6 g/mol |
IUPAC 名称 |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C22H35N11O12/c23-1-12(34)24-2-13(35)25-3-14(36)26-4-15(37)27-5-16(38)28-6-17(39)29-7-18(40)30-8-19(41)31-9-20(42)32-10-21(43)33-11-22(44)45/h1-11,23H2,(H,24,34)(H,25,35)(H,26,36)(H,27,37)(H,28,38)(H,29,39)(H,30,40)(H,31,41)(H,32,42)(H,33,43)(H,44,45) |
InChI 键 |
MGWADEHIBQSRJF-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol)](/img/structure/B14254975.png)

![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)
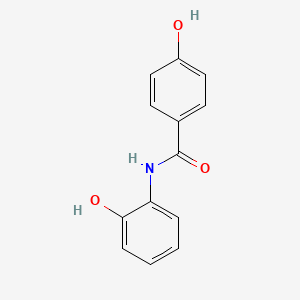
![Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-](/img/structure/B14255005.png)
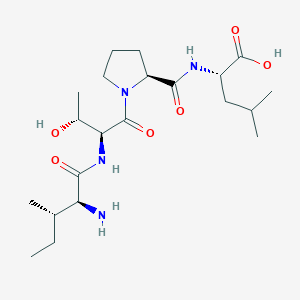
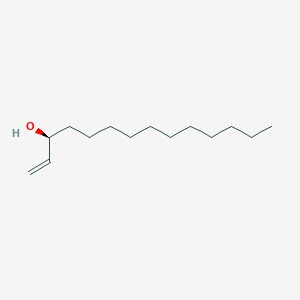
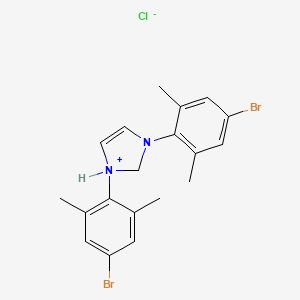
![3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14255036.png)

![Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate](/img/structure/B14255043.png)

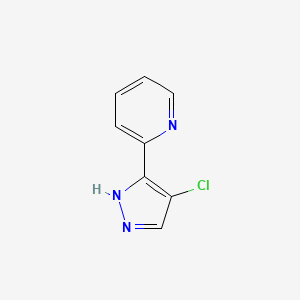
![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)-](/img/structure/B14255065.png)
